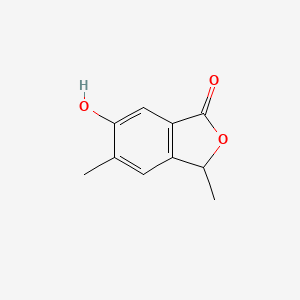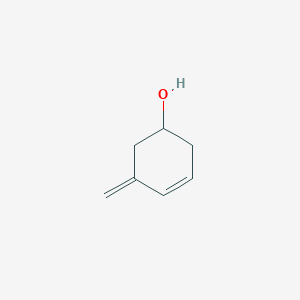
5-Methylidenecyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylidenecyclohex-3-en-1-ol: is an organic compound with the molecular formula C7H10O It is a derivative of cyclohexene, featuring a hydroxyl group (-OH) and a methylene group (=CH2) attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylidenecyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by dehydration to form the desired product. The reaction conditions typically include:
Cyclohexanone: as the starting material.
Formaldehyde: as the methylene source.
Base: such as sodium hydroxide or potassium hydroxide.
Dehydration: step using an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylidenecyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 5-methylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 5-Methylidenecyclohex-3-en-1-one.
Reduction: 5-Methylcyclohexanol.
Substitution: Various substituted cyclohexenes depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: 5-Methylidenecyclohex-3-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of 5-Methylidenecyclohex-3-en-1-ol depends on its interaction with specific molecular targets. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. In reduction reactions, the double bond is hydrogenated to form a single bond, involving the addition of hydrogen atoms.
Comparaison Avec Des Composés Similaires
Cyclohex-3-en-1-ol: Similar structure but lacks the methylene group.
5-Methylcyclohexanol: Similar structure but lacks the double bond.
Cyclohexanone: Similar structure but lacks both the hydroxyl and methylene groups.
Uniqueness: 5-Methylidenecyclohex-3-en-1-ol is unique due to the presence of both a hydroxyl group and a methylene group on the cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
111750-69-7 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
5-methylidenecyclohex-3-en-1-ol |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h2-3,7-8H,1,4-5H2 |
Clé InChI |
HJUVDQMOIYYMLA-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


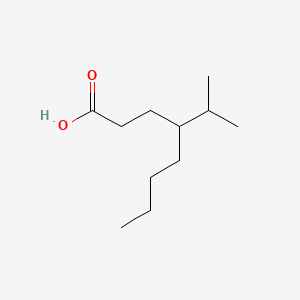

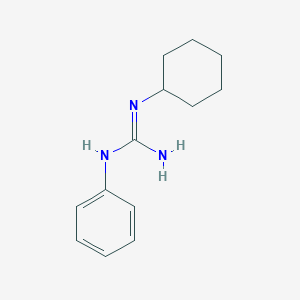
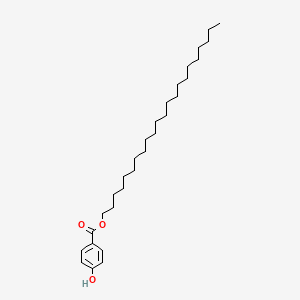
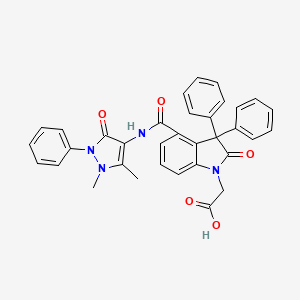
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)

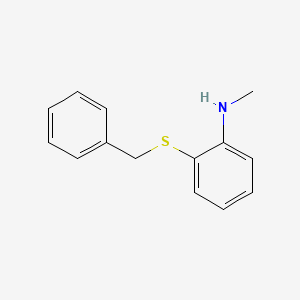

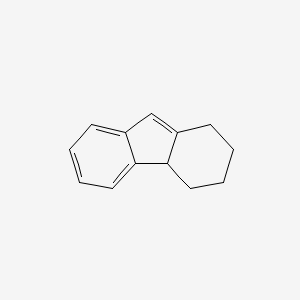
![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)

